molecular formula C13H20N2O B11883934 (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol

Cat. No.: B11883934
M. Wt: 220.31 g/mol
InChI Key: IUCBRBQJTQJAKI-UHFFFAOYSA-N
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Description

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with an azepane group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridine precursor.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be achieved using formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can undergo reduction to form a piperidine ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The azepane group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of (6-(Azepan-1-yl)-2-methylpiperidin-3-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane and pyridine rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6-(Piperidin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.

    (6-(Morpholin-1-yl)-2-methylpyridin-3-yl)methanol: Contains a morpholine ring instead of an azepane ring.

    (6-(Pyrrolidin-1-yl)-2-methylpyridin-3-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

  • The presence of the azepane ring in (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol

InChI

InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3

InChI Key

IUCBRBQJTQJAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)CO

Origin of Product

United States

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